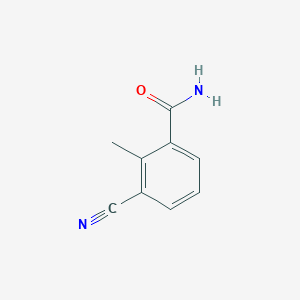
3-Cyano-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2-methylbenzamide is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-methylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of 2-methylbenzoic acid with cyanogen bromide in the presence of a base, such as triethylamine, to form the cyano group. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyano-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Methylbenzoic acid derivatives.
Reduction: 2-Methylbenzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyano-2-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials .
Mecanismo De Acción
The mechanism of action of 3-Cyano-2-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparación Con Compuestos Similares
- 3-Cyano-N-methylbenzamide
- 4-Cyano-N-methylbenzamide
- 3-Hydroxy-N-methylbenzamide
- 3-Amino-N-ethylbenzamide
Comparison: 3-Cyano-2-methylbenzamide is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Propiedades
Número CAS |
212374-14-6 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
3-cyano-2-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H2,11,12) |
Clave InChI |
ZKXNZRCAFUWFIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


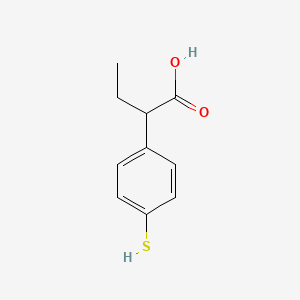
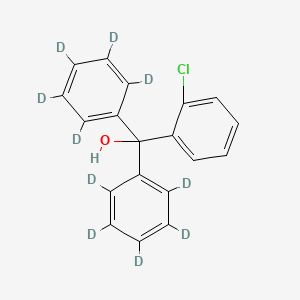

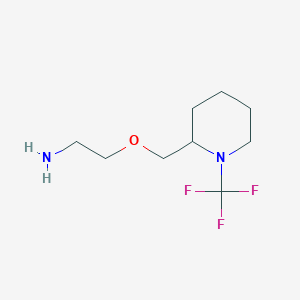
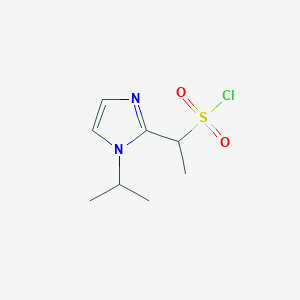
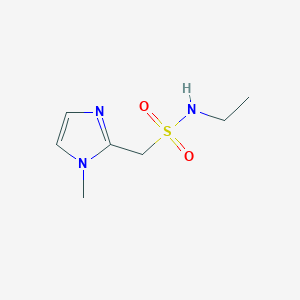



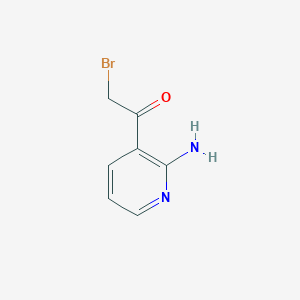
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
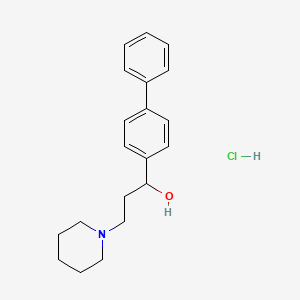
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)

